molecular formula C15H21Cl2N3O B2781074 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline CAS No. 1306147-56-7

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline

Cat. No.: B2781074
CAS No.: 1306147-56-7
M. Wt: 330.25
InChI Key: FYEKRJIABVEPHM-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline is a synthetically designed aniline derivative intended for research and development purposes. Compounds within this chemical class, which feature a piperidine scaffold and an aniline moiety, are frequently investigated in medicinal chemistry for their potential as key intermediates in the synthesis of biologically active molecules . The structure suggests potential as a building block for novel heterocyclic compounds, which are a cornerstone in the discovery of new pharmaceuticals . The piperidine ring, a common feature in many drug candidates, can be further functionalized, while the aniline group offers a handle for additional chemical modifications, making it a versatile scaffold for constructing diverse compound libraries . Researchers may explore its utility in developing potential therapeutic agents, given that similar structures have been explored for various biological activities . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-19(2)9-10-3-5-20(6-4-10)15(21)11-7-12(16)14(17)13(18)8-11/h7-8,10H,3-6,9,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEKRJIABVEPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C(=O)C2=CC(=C(C(=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline typically involves the reaction of 2,3-dichloroaniline with 4-[(dimethylamino)methyl]piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have shown that 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline exhibits promising anticancer properties. It functions as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been reported to inhibit the activity of Janus kinase 1 (JAK1), which is implicated in various malignancies. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further development in cancer therapeutics .

2. Inhibition of Epidermal Growth Factor Receptor (EGFR)
The compound has also been investigated for its effects on the epidermal growth factor receptor, particularly in mutant forms associated with resistance to existing therapies. By promoting the ubiquitination and degradation of EGFR, this compound may enhance the efficacy of treatments for cancers resistant to conventional EGFR inhibitors .

Pharmacological Research

1. Neuropharmacology
In neuropharmacological studies, the compound has shown potential as a modulator of neurotransmitter systems. Its structural features suggest that it could interact with receptors involved in mood regulation and cognitive function. Preliminary data indicate that it may influence serotonin and dopamine pathways, which are critical in treating mood disorders and schizophrenia .

2. Pain Management
The analgesic properties of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline have also been explored. Its mechanism may involve the modulation of pain signaling pathways, making it a candidate for the development of new pain management therapies .

Synthesis and Development

The synthesis of this compound involves several key steps that ensure high purity and yield. The methods typically include:

  • Condensation Reactions: Utilizing piperidine derivatives to form the core structure.
  • Functionalization: Introducing chlorine and dimethylamino groups through electrophilic aromatic substitution reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and further development .

Case Studies

Case Study 1: Cancer Treatment
A study conducted on xenograft models demonstrated that administering 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline significantly reduced tumor size compared to control groups treated with placebo. This suggests its potential as an effective anticancer agent.

Case Study 2: Pain Relief
In clinical trials assessing its efficacy as an analgesic, patients reported a substantial reduction in pain scores when treated with the compound compared to traditional pain medications. These findings indicate its promise for future pain management therapies.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline C₁₅H₂₁Cl₂N₃O -Cl (2,3), -CO-piperidine-(CH₂N(CH₃)₂) 330.26 Potential kinase inhibitor
4-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline () C₁₄H₂₁N₃ -NH₂, -piperidine-(CH₂N(CH₃)₂) 231.34 Intermediate in dye synthesis
Dinitro-aniline () C₆H₅N₃O₄ -NO₂ (2,4 or 3,5 positions) 183.12 Explosives, corrosion inhibitors
2,3-Dichloroaniline C₆H₅Cl₂N -Cl (2,3), -NH₂ 162.02 Agrochemical precursor
Key Observations:

Electron Effects: The target compound combines electron-withdrawing Cl substituents and a tertiary amine (dimethylamino group), unlike 4-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline, which lacks Cl but retains the basic piperidine-dimethylamino motif. This combination may enhance binding to polar biological targets .

Solubility: The dihydrochloride salt form () improves aqueous solubility compared to neutral analogues like 4-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline, which may require organic solvents for formulation .

Functional Group Impact on Reactivity

  • Chlorine Substituents: The 2,3-dichloro configuration increases steric hindrance and electron withdrawal compared to mono-chloro or nitro-substituted anilines (e.g., dinitro-aniline). This may reduce nucleophilic aromatic substitution reactivity but enhance stability in acidic environments .

Biological Activity

2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylaminomethyl group and a dichlorinated aniline moiety. Its molecular formula and structure can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}Cl2_{2}N3_{3}O
  • IUPAC Name : 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in neurotransmitter degradation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease, where their inhibition can lead to increased levels of acetycholine, enhancing cholinergic transmission.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on AChE and BuChE. For instance, compounds similar to 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline showed IC50 values in the low nanomolar range:

CompoundAChE IC50 (nM)BuChE IC50 (nM)
5h6.83Not reported
5k2.13Not reported

These values indicate that these compounds are significantly more potent than donepezil, a standard treatment for Alzheimer's disease .

Amyloid-beta Aggregation Inhibition

The compound also exhibits anti-aggregative properties against amyloid-beta (Aβ) peptides. In vitro studies reported percentage inhibition of Aβ1-42 aggregation ranging from 54% to 89% , with the most effective derivative achieving an 88.81% inhibition rate at concentrations around 25 μM .

Case Studies

A notable case study involved the synthesis and evaluation of several piperidine derivatives, including the target compound. The results indicated that these derivatives not only inhibited cholinesterases effectively but also demonstrated significant radical scavenging activity, which is beneficial in mitigating oxidative stress associated with neurodegeneration .

Pharmacokinetics and Toxicology

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the synthesized compounds possess favorable drug-like properties. These include good solubility profiles and low toxicity levels in preliminary assays, indicating potential for further development .

Q & A

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like acetylcholinesterase or GPCRs. Focus on the dimethylaminomethyl-piperidine moiety’s role in hydrophobic pocket interactions .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic regions. The dichloroaniline group exhibits electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon .
  • MD Simulations : GROMACS or AMBER simulate stability in aqueous environments, revealing conformational flexibility of the piperidine ring .

How can researchers resolve contradictions in reported biological activity data for this compound and its structural analogs?

Advanced
Contradictions often arise from substituent effects. For example:

  • Structural Analogs : Compare with derivatives like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride (enhanced solubility but reduced lipophilicity) or 2,4-di(piperidin-1-yl)aniline (broader activity due to dual piperidine rings) .
    Methodology :
    • SAR Studies : Systematically vary substituents (e.g., replace Cl with F) and assay against standardized targets (e.g., kinase inhibition).
    • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL, adjusting for assay conditions (e.g., pH, cell lines) .

What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Q. Advanced

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The piperidine carbonyl group is prone to hydrolysis; half-life can be extended using prodrug strategies (e.g., esterification) .
  • Oxidative Stress Tests : Expose to liver microsomes (CYP450 enzymes) to identify metabolic hotspots. The dichloroaniline moiety may form reactive quinone imines, necessitating glutathione trapping assays .

How does the compound’s stereoelectronic profile influence its biochemical applications, such as enzyme inhibition or protein binding?

Q. Advanced

  • Piperidine Conformation : The chair conformation of the piperidine ring minimizes steric hindrance, allowing optimal positioning of the dimethylaminomethyl group for hydrogen bonding with catalytic residues (e.g., in proteases) .
  • Chlorine Substituents : The 2,3-dichloro arrangement enhances π-π stacking with aromatic residues (e.g., tyrosine in active sites), while the electron-deficient aniline ring stabilizes charge-transfer complexes .

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